Product packaging for 2-Bromo-1,4-dichlorobenzene(Cat. No.:CAS No. 1435-50-3)

2-Bromo-1,4-dichlorobenzene

Cat. No.: B150605
CAS No.: 1435-50-3
M. Wt: 225.89 g/mol
InChI Key: OVXVQBCRONSPDC-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Compounds in Organic Chemistry

Halogenated aromatic compounds, a class of organic molecules featuring one or more halogen atoms bonded to a benzene (B151609) ring, are of profound importance in the field of organic chemistry. numberanalytics.com The introduction of halogens such as chlorine, bromine, and iodine significantly alters the electronic properties and reactivity of the aromatic ring, making these compounds highly versatile building blocks in synthesis. numberanalytics.com Their utility stems from the polarized carbon-halogen bond and the capacity of the halogen to act as a good leaving group in various reactions. researchgate.net

These compounds are not merely synthetic curiosities; they are integral components in a vast array of functional materials and biologically active molecules. researchgate.netnumberanalytics.com In the pharmaceutical industry, halogenated aromatics are key intermediates in the synthesis of numerous drugs, including antidepressants, antihistamines, antibiotics, and anticancer agents. numberanalytics.comnumberanalytics.com The presence of a halogen can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. rsc.org Furthermore, they are foundational in the agrochemical sector for producing pesticides and herbicides. numberanalytics.comnbinno.com In materials science, these compounds are precursors to high-performance polymers, dyes, and organic semiconductors. researchgate.netnumberanalytics.com

Overview of Research Trajectories for Aryl Halides

Contemporary research involving aryl halides is dynamic and expansive, largely driven by the development of novel catalytic systems for carbon-carbon and carbon-heteroatom bond formation. researchgate.net Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis, and aryl halides are the most common electrophilic partners in these transformations. researchgate.netbeilstein-journals.org A significant research trajectory focuses on expanding the scope and efficiency of these reactions. This includes the development of catalysts that are more active, stable, and capable of activating less reactive aryl chlorides, which are often more economical than their bromide and iodide counterparts. bohrium.com

Another major research direction is the pursuit of greener and more sustainable synthetic methods. This involves designing reactions that can be performed in environmentally benign solvents like water, reducing catalyst loading, and developing recyclable catalytic systems. beilstein-journals.orgbohrium.com Furthermore, visible-light-driven photoredox catalysis has emerged as a powerful tool for the reduction of aryl halides, generating aryl radicals that can participate in a variety of bond-forming reactions under mild conditions. mdpi.com Research is also increasingly focused on the direct C-H functionalization of arenes, which offers a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. chemrevlett.com

Contextualizing 2-Bromo-1,4-dichlorobenzene within Halogenated Benzene Studies

Within the broad landscape of halogenated benzene research, this compound (C₆H₃BrCl₂) is a noteworthy compound. Its structure, featuring three halogen substituents—one bromine and two chlorine atoms—provides a unique platform for investigating selective reactivity. solubilityofthings.com The differential reactivity of the C-Br versus the C-Cl bonds is of particular interest in synthetic chemistry. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential, site-selective functionalization. This makes this compound a valuable building block for the synthesis of complex, multi-substituted aromatic structures.

Research involving this specific compound often explores its utility as a reactant in the synthesis of more complex molecules. For instance, it has been used as a starting material for creating labeled versions of investigational drug candidates, which is crucial for metabolic studies. chemicalbook.com Studies also focus on its behavior in various reaction types, including electrophilic aromatic substitution and cross-coupling reactions, to further understand how the electronic and steric effects of the existing halogens influence the outcome of subsequent transformations. solubilityofthings.com The compound also serves as a model substrate in the development of new catalytic methods for direct arylation, a process that aims to form new carbon-carbon bonds by activating a C-H bond. beilstein-journals.org Therefore, the study of this compound contributes to the fundamental understanding of reactivity patterns in polyhalogenated systems and expands the synthetic chemist's toolbox for constructing intricate molecular architectures.

Chemical Profile of this compound

This section details the fundamental chemical and physical properties of this compound, along with common synthetic routes, its reactivity profile, and its role as a synthetic intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature, often appearing as a colorless to pale yellow crystalline powder. solubilityofthings.com It is characterized by its insolubility in water but is soluble in non-polar organic solvents such as hexane (B92381) and chloroform. solubilityofthings.com This solubility profile is typical for halogenated aromatic compounds and makes it suitable for use in various organic synthesis procedures. solubilityofthings.com

Below is a table summarizing key physical and chemical properties of the compound.

PropertyValueSource(s)
IUPAC Name This compound nih.gov
CAS Number 1435-50-3 nih.govsigmaaldrich.com
Molecular Formula C₆H₃BrCl₂ nih.govsigmaaldrich.com
Molecular Weight 225.90 g/mol nih.govsigmaaldrich.com
Appearance Colorless to pale yellow crystalline solid solubilityofthings.comthermofisher.com
Melting Point 32-36 °C sigmaaldrich.com
Boiling Point 118-120 °C at 20 mmHg
Density 1.789 g/cm³ solubilityofthings.com
Solubility Insoluble in water; Soluble in non-polar organic solvents solubilityofthings.com
InChI Key OVXVQBCRONSPDC-UHFFFAOYSA-N nih.govsigmaaldrich.com

Synthesis and Reactivity

Synthesis: One common method for synthesizing bromodichlorobenzenes involves the direct halogenation of a dichlorobenzene isomer. For example, the bromination of metadichlorobenzene in the presence of a Lewis acid catalyst like ferric chloride can produce 1-bromo-2,4-dichlorobenzene (B72097). prepchem.com

Reactivity: The reactivity of this compound is dictated by the presence and positions of the three halogen atoms on the benzene ring. solubilityofthings.com These electron-withdrawing groups deactivate the ring towards electrophilic aromatic substitution. However, the compound is an excellent substrate for various cross-coupling reactions. The carbon-bromine bond is generally more susceptible to oxidative addition to a low-valent metal catalyst (like palladium) than the carbon-chlorine bonds. This difference in reactivity allows for selective functionalization at the C2 position.

It readily participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. chemicalbook.com It has also been shown to undergo direct arylation reactions, for example, with 3-substituted thiophenes, where the regioselectivity of the reaction can be controlled. beilstein-journals.org

Role in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo selective cross-coupling reactions makes it a valuable building block for constructing more complex, polysubstituted aromatic compounds.

Specific documented applications include its use in the synthesis of:

Labeled versions of the investigational proteasome inhibitor MLN9708, aiding in pharmaceutical development. chemicalbook.com

Substituted ethenylbenzenes, such as 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene. sigmaaldrich.comsigmaaldrich.com

2,3-dibromo-1,4-dichlorobenzene, demonstrating its utility in further halogenation reactions. sigmaaldrich.com

2,5-diarylthiophenes through sequential palladium-catalyzed C-H bond functionalization. beilstein-journals.org

Spectroscopic and Crystallographic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques and computational studies.

Spectroscopic Data (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. nih.govchemicalbook.com The proton NMR spectrum would show signals corresponding to the three aromatic protons, with their chemical shifts and coupling patterns being characteristic of the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Characteristic absorption bands for C-H stretching in the aromatic region, C=C ring stretching, and C-halogen (C-Br, C-Cl) stretching vibrations can be observed. nih.govnist.gov The C-Cl stretching band is typically found in the 580-750 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum exhibits a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), which helps in identifying the compound. nih.gov The most intense peaks in the mass spectrum correspond to the molecular ion [M]⁺ and its various isotopic combinations. nih.gov

Crystallographic and Computational Studies

Computational studies, often using Density Functional Theory (DFT), have been employed to analyze the molecular structure and vibrational spectra of this compound. consensus.app These studies help in assigning the vibrational frequencies observed in the IR and Raman spectra. Molecular docking simulations have also been performed to investigate its potential interactions with biological targets, suggesting it may act as an inhibitor for certain enzymes. consensus.app While detailed single-crystal X-ray diffraction data is not widely published in the primary search results, such an analysis would provide precise information on bond lengths, bond angles, and the packing of molecules in the solid state.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrCl2 B150605 2-Bromo-1,4-dichlorobenzene CAS No. 1435-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,4-dichlorobenzene
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InChI

InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXVQBCRONSPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075185
Record name Benzene, 2-bromo-1,4-dichloro-
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Molecular Weight

225.89 g/mol
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CAS No.

1435-50-3, 68583-99-3
Record name 2-Bromo-1,4-dichlorobenzene
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Record name 2-Bromo-1,4-dichlorobenzene
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Record name Benzene, brominated chlorinated
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Record name Benzene, 2-bromo-1,4-dichloro-
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Record name Benzene, brominated chlorinated
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Synthetic Methodologies and Advanced Reaction Pathways of 2 Bromo 1,4 Dichlorobenzene

Electrophilic Aromatic Substitution Reactions for Controlled Halogenation

The synthesis of 2-Bromo-1,4-dichlorobenzene itself is a prime example of electrophilic aromatic substitution, a fundamental process in organic chemistry for functionalizing aromatic rings.

Bromination of Dichlorobenzene Precursors

The most direct route to this compound involves the electrophilic bromination of 1,4-dichlorobenzene (B42874). In this reaction, the dichlorinated benzene (B151609) ring acts as a nucleophile, attacking an electrophilic bromine species. Due to the deactivating, ortho-, para- directing nature of the chlorine substituents, the incoming bromine atom is directed to the positions ortho to the chlorine atoms. This results in the formation of this compound.

A typical laboratory-scale synthesis involves reacting 1,4-dichlorobenzene with bromine in the presence of a catalyst. prepchem.com The reaction proceeds by treating the dichlorobenzene precursor with bromine, often with a halogen carrier catalyst to generate a more potent electrophile. docbrown.info

Catalytic Systems in Regioselective Synthesis (e.g., Lewis Acid Catalysis)

To enhance the rate and selectivity of the bromination reaction, Lewis acid catalysts are frequently employed. jove.com Common Lewis acids used for this purpose include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). docbrown.infojove.com The catalyst polarizes the bromine molecule, creating a more potent electrophile (Br⁺ character) that can be attacked by the electron-rich aromatic ring. jove.comminia.edu.eg

The mechanism involves the formation of a complex between the Lewis acid and bromine, which weakens the Br-Br bond. minia.edu.eg The benzene ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.comminia.edu.eg Finally, a weak base, such as the bromide ion, removes a proton from the carbocation, restoring the aromaticity of the ring and regenerating the catalyst. jove.com The use of specific catalysts and controlled reaction conditions is crucial for achieving high regioselectivity, favoring the formation of the desired 2-bromo isomer over other potential products. researchgate.net For instance, zeolites have been explored as catalysts to promote para-bromination of chlorobenzene (B131634) with high selectivity. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an important substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom, which is more reactive than the chlorine atoms in these catalytic cycles, allows for selective functionalization.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are particularly prominent in mediating the formation of new carbon-carbon bonds using this compound as a starting material. These reactions are fundamental in the synthesis of complex organic molecules. nih.gov

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. This compound can readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids. sigmaaldrich.com This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. beilstein-journals.org

The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. This methodology has been successfully applied to synthesize a variety of biaryl compounds. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogs

Aryl HalideBoronic AcidCatalystBaseSolventProductYield (%)
4-Bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)4-Phenyl-6H-1,2-oxazine82
1-Bromo-2,4-dichlorobenzene (B72097)Arylboronic acidsVarious Suzuki catalysts--Biaryl derivatives-

This table presents data for analogous compounds to illustrate the utility of the Suzuki-Miyaura reaction with brominated aromatics. sigmaaldrich.combeilstein-journals.org

Stilbene (B7821643) derivatives, which are compounds containing a 1,2-diphenylethylene core, are of interest due to their diverse applications. This compound can be utilized in the synthesis of stilbene derivatives through palladium-catalyzed reactions such as the Heck reaction. uliege.be The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. uliege.be

For instance, this compound can be reacted with styrene (B11656) or its derivatives to form substituted stilbenes. sigmaaldrich.com This reaction provides a direct method for the vinylation of the aromatic ring, leading to the formation of a new carbon-carbon double bond. The synthesis of various stilbenoids, a class of natural products, often relies on palladium-mediated coupling strategies. wiley-vch.de

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (Amination)

The palladium-catalyzed coupling of amines with aryl halides, commonly known as the Buchwald-Hartwig amination, represents a powerful tool for constructing carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing aryl amines from precursors like this compound. The differential reactivity of the carbon-halogen bonds in this molecule (C-Br vs. C-Cl) allows for selective functionalization. The carbon-bromine bond is significantly more reactive in the palladium catalytic cycle, enabling stepwise reactions where the bromine is displaced first, followed by the less reactive chlorine atoms under more forcing conditions.

The synthesis of polyaza macrocycles, large cyclic molecules containing multiple nitrogen atoms, often employs palladium-catalyzed amination reactions. rsc.org While direct literature specifically detailing the use of this compound for this purpose is limited, extensive research on the isomeric 2-bromo-1,3-dichlorobenzene (B155771) provides a clear precedent and illustrates the methodology. smolecule.comgrafiati.com In these reactions, the dihaloarene is reacted with a linear polyamine in the presence of a palladium catalyst and a base. The reaction typically proceeds in a one-pot fashion to yield the desired macrocyclic structure. nih.gov

The use of 2-bromo-1,3-dichlorobenzene has been shown to be effective, yielding macrocycles in moderate yields. grafiati.com The process involves the selective arylation of the terminal primary amino groups of the polyamine, leaving secondary amino groups largely unreacted. nih.govbeilstein-journals.org This selectivity is crucial for achieving cyclization rather than polymerization. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be optimized to favor the formation of the macrocycle over undesired side products like cyclic dimers or oligomers. nih.gov

Table 1: Example of Palladium-Catalyzed Macrocyclization using an Isomer of the Subject Compound This table illustrates the reaction conditions for the synthesis of polyaza macrocycles using the related isomer, 2-bromo-1,3-dichlorobenzene, as a representative example.

Amine ReactantCatalyst SystemBaseSolventTemperature (°C)Product Yield (%)Reference
N,N'-bis(3-aminopropyl)-1,3-propanediaminePd(dba)₂ / BINAPCs₂CO₃Toluene100up to 47% grafiati.com
TriethylenetetraminePd(dba)₂ / BINAPNaOt-BuDioxaneRefluxModerate grafiati.comnih.gov
DiethylenetriaminePd₂(dba)₃ / XantphosNaOt-BuToluene110Moderate nih.govpleiades.online

Note: Data is based on reactions with 2-bromo-1,3-dichlorobenzene and general polyamines to illustrate the synthetic strategy.

The Buchwald-Hartwig amination is highly effective for the synthesis of N-aryl and N,N'-diaryl polyamines from this compound. nih.govbeilstein-journals.org By carefully controlling the stoichiometry of the reactants, either mono- or di-arylation of a polyamine can be achieved. Due to the higher reactivity of the C-Br bond, reacting this compound with an excess of a polyamine under mild conditions will preferentially yield the mono-arylated product, where the polyamine is attached at the bromine position.

To synthesize N,N'-diaryl polyamines, two equivalents of the aryl halide can be reacted with a diamine. In the case of this compound, this would lead to the formation of a symmetrical product. The reaction is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) in a non-polar solvent like toluene or dioxane. nih.gov

Table 2: Representative Conditions for N-Aryl and N,N'-Diaryl Polyamine Synthesis This table outlines typical conditions for the Buchwald-Hartwig amination of this compound.

Amine ReactantProduct TypeCatalyst (mol%)LigandBaseSolventTemperature (°C)
Ethylenediamine (1 equiv)N,N'-Diaryl DiaminePd(OAc)₂ (2%)XPhosNaOt-BuToluene100-110
Piperazine (excess)N-Aryl PiperazinePd₂(dba)₃ (1%)RuPhosK₃PO₄Dioxane100
Diethylamine (1.2 equiv)N-Aryl AminePd-G3-XPhos (1%)(integrated)LHMDSTHF80

Note: This table presents generalized conditions based on established Buchwald-Hartwig protocols for aryl halides.

Halogen Exchange Reactions in Controlled Environments

Hydrothermal Conditions for Halogen Scrambling

Halogen exchange, or "scrambling," provides a pathway to synthesize different haloaromatics from readily available precursors. Research has demonstrated that halogen exchange can be effectively performed under hydrothermal conditions (high-temperature, high-pressure water). scirp.orgscirp.org For instance, 1,2-dichlorobenzene (B45396) can be converted to 1-bromo-2-chlorobenzene (B145985) and 1,2-dibromobenzene (B107964) by treatment with hydrobromic acid at temperatures between 240°C and 320°C. This process is notable for its high selectivity with minimal formation of other isomers.

Applying this methodology to this compound would likely result in a mixture of halogenated benzenes. Under hydrothermal conditions with a bromide source like HBr, the chlorine atoms could be substituted by bromine, potentially leading to 1,4-dibromo-2-chlorobenzene (B1299774) and 1,2,4-tribromobenzene. Conversely, treatment with a chloride source could favor the replacement of the bromine atom to yield 1,2,4-trichlorobenzene. The reaction temperature, duration, and concentration of the halide source are critical factors influencing the product distribution. scirp.org

Mechanistic Investigations of Exchange Processes

Several mechanisms have been proposed for halogen exchange reactions on aromatic rings under various conditions.

Hydrothermal Mechanisms: For the exchange reactions occurring in near-critical water, two primary pathways are considered. scirp.org One involves the formation of a highly reactive benzyne (B1209423) intermediate through elimination of HX. The subsequent addition of a halide to the benzyne would lead to the exchanged product. An alternative mechanism suggests an addition-elimination pathway via a cyclohexadiene intermediate . scirp.org

Base-Catalyzed Halogen Dance: In the presence of a strong, hindered base like lithium diisopropylamide (LDA), haloaromatics can undergo a process known as the "halogen dance." researchgate.net This reaction involves deprotonation of the aromatic ring followed by a series of rapid metal-halogen exchanges, leading to the migration of a halogen atom to a different position on the ring. researchgate.net This isomerization is driven by the formation of a more stable aryl-lithium intermediate. While distinct from hydrothermal exchange, it represents another important mechanistic pathway for the rearrangement of halogens on an aromatic scaffold.

Strategies for Product Isolation and Purification in Complex Reaction Mixtures

The successful synthesis of target compounds from this compound is contingent upon effective methods for their isolation and purification from often complex reaction mixtures. The choice of technique depends on the physical and chemical properties of the desired product and the impurities present.

Column Chromatography: Silica gel column chromatography is one of the most common and versatile methods for purifying organic compounds. It is particularly useful for separating products of palladium-catalyzed aminations, such as N-aryl polyamines and macrocycles, from the catalyst residues, unreacted starting materials, and side products. A solvent system (eluent) of appropriate polarity is chosen to selectively move the components through the stationary phase at different rates.

Recrystallization: This technique is highly effective for purifying solid products. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out in a pure form, leaving impurities behind in the solvent. This method is often used to obtain highly pure analytical samples of solid derivatives.

Distillation: For products that are volatile and thermally stable, distillation is a viable purification method. It separates compounds based on differences in their boiling points. While the high boiling point of many aryl amine and macrocyclic products may limit its utility, it can be effective for removing lower-boiling solvents or volatile starting materials.

Precipitation/Washing: Sometimes, a product can be purified by simple precipitation. The reaction mixture is added to a solvent in which the product is insoluble but the impurities are soluble. The precipitated solid is then collected by filtration and washed with an appropriate solvent to remove any remaining contaminants. This is particularly useful for the initial workup of a reaction to isolate the crude product before further purification by chromatography or recrystallization.

Advanced Distillation Techniques

The purification of this compound from synthesis reaction mixtures presents a significant challenge due to the frequent co-presence of structurally similar isomers and unreacted starting materials. Standard distillation may prove insufficient for achieving high purity, necessitating the application of advanced distillation methodologies. The primary challenge stems from the close boiling points of the various bromodichlorobenzene and dichlorobenzene isomers that can be formed as byproducts.

Fractional Distillation under Reduced Pressure

A fundamental advanced technique for purifying compounds like this compound is fractional distillation under reduced pressure. The compound has a boiling point of approximately 118-120°C at 20 mmHg. lookchem.com Operating under a vacuum lowers the boiling point, which is crucial for preventing thermal degradation of the halogenated aromatic compounds at high temperatures. A fractional distillation setup, incorporating a column with high theoretical plate count (e.g., a Vigreux or packed column), enhances the separation efficiency between components with close boiling points. For instance, in the synthesis of the related isomer 1-bromo-2,4-dichlorobenzene, purification is achieved by distillation under reduced pressure to yield a high-purity product. prepchem.com This method is predicated on exploiting small differences in the vapor pressure of the components in the mixture.

Extractive and Azeotropic Distillation

In cases where isomers have nearly identical boiling points, conventional fractional distillation becomes impractical. For such separations, more sophisticated techniques like extractive or azeotropic distillation may be employed. numberanalytics.commdpi.com

Extractive Distillation : This method involves introducing a high-boiling, non-volatile solvent to the mixture. numberanalytics.commdpi.com The solvent is carefully selected to alter the relative volatility of the components by interacting differently with each isomer. This enhanced difference in volatility allows for an easier separation via distillation. The solvent does not form an azeotrope but selectively reduces the volatility of one component more than the other. Given that this compound is soluble in various organic solvents, a suitable high-boiling solvent could theoretically be used to enhance its separation from isomeric impurities. solubilityofthings.com

Azeotropic Distillation : This technique involves adding a component, known as an entrainer, which forms a low-boiling azeotrope with one or more of the components in the mixture. numberanalytics.com This new azeotrope has a boiling point significantly different from the other components, allowing for its removal as the distillate. This method is particularly useful for breaking existing azeotropes within the mixture or for separating components that are otherwise difficult to separate.

The selection of an appropriate solvent or entrainer is critical and would require specific experimental data based on the exact composition of the crude product mixture. numberanalytics.comresearchgate.net Process intensification strategies, such as using dividing wall columns or heat-integrated distillation, can further optimize these processes to reduce energy consumption and improve efficiency. mdpi.comresearchgate.net

Chromatographic Purification Methodologies (e.g., Column Chromatography)

Chromatography offers a powerful alternative and often complementary method to distillation for achieving high-purity this compound, especially for the challenging separation of positional isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective technique for the analysis and preparative separation of bromodichlorobenzene isomers. Reverse-phase HPLC (RP-HPLC) is a common mode used for this purpose.

One specific method utilizes a Newcrom R1 HPLC column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com An analysis of this compound can be performed with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive. sielc.com This method is scalable and can be adapted for preparative separation to isolate the pure compound from its impurities. sielc.comsielc.com

Research into novel stationary phases has shown significant promise for separating challenging positional isomers of halogenated benzenes.

Metal-Organic Frameworks (MOFs) : A packed column using the metal-organic framework MIL-53(Fe) has demonstrated the ability to separate dichlorobenzene isomers using 100% acetonitrile as the mobile phase. rsc.org

Covalent Organic Frameworks (COFs) : Single-crystalline COF-300 packed columns have shown excellent resolution for separating various positional isomers, including dichlorobenzene and dibromobenzene, which are often difficult to resolve on commercial columns. nih.gov

Gas Chromatography (GC)

Gas chromatography is another principal technique for separating volatile compounds like bromodichlorobenzene isomers. The primary challenge lies in finding a GC column (stationary phase) that can provide sufficient selectivity to resolve the isomers. chromforum.org

The separation of 1-bromo-3,4-dichlorobenzene and its isomer 1-bromo-2,4-dichlorobenzene has been reported to be particularly difficult. chromforum.org Various columns, including DB-17, DB-WAx, and CP-SIL5CB, have been tested with varying degrees of success. chromforum.org The choice of stationary phase is critical; a physical size-based separation mechanism, such as that offered by a cyclodextrin (B1172386) column, has been suggested as a potential solution for such challenging isomer separations. chromforum.org

Recent advancements include the use of novel stationary phases for GC:

Porous Organic Cages (POCs) : A capillary column coated with a hydroxyl-functionalized homochiral porous organic cage (POC-1) has been used to successfully separate dichlorobenzene and dibromobenzene isomers. researchgate.net

Ionic Liquids (ILs) : Capillary GC columns with chiral ionic liquids derived from amino acids as stationary phases have been developed. These columns exhibit moderate to high polarity and can effectively separate dichlorobenzene isomers. researchgate.net

The table below summarizes various chromatographic conditions used for the separation of dichlorobenzene and related isomers, illustrating the diversity of approaches employed to tackle this purification challenge.

Technique Stationary Phase Analytes Separated Mobile Phase / Carrier Gas Reference
HPLC Newcrom R1Benzene, 2-bromo-1,4-dichloro-Acetonitrile (MeCN) and Water with Phosphoric Acid sielc.com
HPLC MIL-53(Fe)Dichlorobenzene isomers100% Acetonitrile (ACN) rsc.org
HPLC Single-Crystalline COF-300Dichlorobenzene, Dibromobenzene isomersNot Specified nih.gov
GC CP-SIL5CB / DB-171-bromo-3,4-Dichlorobenzene and 1-Bromo-2,4-DichlorobenzeneNot Specified chromforum.org
GC POC-1 Coated CapillaryDichlorobenzene, Dibromobenzene isomersN₂ researchgate.net
GC PIL-AlaIM (Ionic Liquid)o-, m-, p-dichlorobenzeneNot Specified researchgate.net

Advanced Spectroscopic Characterization and Analytical Elucidation of 2 Bromo 1,4 Dichlorobenzene

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a unique molecular fingerprint based on the vibrational modes of a molecule. These methods are powerful tools for identifying functional groups and elucidating molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-bromo-1,4-dichlorobenzene, recorded in the solid phase, exhibits a series of characteristic absorption bands corresponding to the fundamental vibrational modes of the molecule. The assignments of these bands are based on their intensity, position, and comparison with theoretical calculations. Key vibrational modes include C-H stretching, C-C stretching of the aromatic ring, in-plane and out-of-plane C-H bending, and the characteristic vibrations of the carbon-halogen bonds.

Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the benzene (B151609) ring give rise to a group of bands in the 1600-1400 cm⁻¹ range. The C-Cl and C-Br stretching and bending vibrations are found at lower wavenumbers and are crucial for confirming the identity of the halogen substituents.

Table 1: Experimental and Theoretical FT-IR Vibrational Frequencies for this compound

Experimental FT-IR (cm⁻¹)Theoretical FT-IR (cm⁻¹)Vibrational Assignment
30853088C-H stretching
30553059C-H stretching
15601562C-C stretching
14581460C-C stretching
13751378C-C stretching
12551258C-H in-plane bending
11201123C-H in-plane bending
10851089C-H in-plane bending
10051008Ring breathing
870873C-H out-of-plane bending
815818C-H out-of-plane bending
680683C-Cl stretching
545548C-Cl stretching
320323C-Br stretching

Note: The theoretical values are often calculated using methods like Density Functional Theory (DFT) at a specific level of theory and basis set, and may be scaled to better match experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of this compound. The selection rules for Raman scattering differ from those for IR absorption, often resulting in the observation of different vibrational modes or variations in their relative intensities. The FT-Raman spectrum is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton, which can be weak or absent in the FT-IR spectrum.

The FT-Raman spectrum of this compound shows strong bands corresponding to the ring breathing mode and the C-C stretching vibrations. The C-H stretching vibrations are also present, typically in the 3100-3000 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are also identifiable in the lower frequency region of the spectrum.

Table 2: Experimental and Theoretical FT-Raman Vibrational Frequencies for this compound

Experimental FT-Raman (cm⁻¹)Theoretical FT-Raman (cm⁻¹)Vibrational Assignment
30823085C-H stretching
30533056C-H stretching
15651568C-C stretching
12581261C-H in-plane bending
10881091C-H in-plane bending
10081011Ring breathing
818821C-H out-of-plane bending
683686C-Cl stretching
549552C-Cl stretching
323326C-Br stretching

Note: The theoretical values are often calculated using methods like Density Functional Theory (DFT) at a specific level of theory and basis set, and may be scaled to better match experimental data.

Experimental and Theoretical Spectral Correlation

A powerful approach in vibrational spectroscopy is the correlation of experimentally observed spectra with theoretically calculated spectra. cumhuriyet.edu.trbohrium.com Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational frequencies and intensities of molecules. globalresearchonline.netresearchgate.net By comparing the experimental FT-IR and FT-Raman spectra with the computed spectra, a more confident and detailed assignment of the vibrational modes can be achieved. cumhuriyet.edu.tr

For this compound, a good correlation is generally observed between the experimental and scaled theoretical vibrational frequencies. cumhuriyet.edu.tr This agreement validates the accuracy of both the experimental measurements and the computational model used, providing a comprehensive understanding of the molecule's vibrational properties. Discrepancies between the experimental and theoretical values can often be attributed to factors such as the physical state of the sample (solid-state interactions in the experimental setup versus an isolated molecule in the gas phase for calculations) and the inherent approximations in the theoretical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H NMR and correlation spectroscopy are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. Due to the substitution pattern on the benzene ring, there are three distinct aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the halogen substituents.

The proton adjacent to the bromine atom (H-3) is expected to be a doublet. The proton situated between the two chlorine atoms (H-5) will appear as a doublet of doublets, and the proton adjacent to a chlorine atom (H-6) will also be a doublet. The coupling constants (J values) between adjacent protons are characteristic of their relative positions on the aromatic ring (ortho, meta, or para).

Table 3: ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.65d~2.5
H-5~7.38dd~8.5, 2.5
H-6~7.20d~8.5

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Correlation Spectroscopy for Structural Confirmation

While ¹H NMR provides valuable information, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) are essential for unambiguously confirming the structural assignments. A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.

Mass Spectrometry for High-Resolution Molecular Identification and Purity Assessment

Mass spectrometry (MS) stands as a powerful analytical technique for the precise identification and purity evaluation of chemical compounds. In the case of this compound, mass spectrometry provides definitive data on its molecular weight and isotopic distribution, which is characteristic of its halogenated structure. The presence of bromine and chlorine atoms, with their distinct isotopic abundances (79Br and 81Br; 35Cl and 37Cl), results in a unique isotopic pattern in the mass spectrum, serving as a clear fingerprint for the compound's identification. docbrown.infoyoutube.com The molecular ion region for this compound will exhibit a complex cluster of peaks due to the various combinations of these isotopes.

High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, often to four or more decimal places. This level of precision allows for the determination of the elemental composition of the molecule and its fragments, unequivocally confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample is first vaporized and passed through a long, narrow column (the gas chromatograph) that separates the components of the mixture based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are detected.

The primary advantage of GC-MS for purity assessment lies in its ability to separate this compound from its isomers (such as 1-bromo-2,4-dichlorobenzene (B72097) or 1-bromo-3,4-dichlorobenzene) and other potential impurities. nih.govchromforum.org The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that can be used for initial identification. The mass spectrum of each eluting peak then provides definitive identification. A pure sample of this compound will ideally show a single major peak in the gas chromatogram at the expected retention time. The presence of other peaks indicates impurities, which can be identified by their respective mass spectra.

The mass spectrum of this compound obtained by GC-MS is characterized by a molecular ion peak cluster and several fragment ion peaks. The relative abundance of these peaks is consistent and can be compared to reference spectra from databases like the NIST Mass Spectrometry Data Center for confirmation. nih.govnist.gov

Table 1: Characteristic GC-MS Data for this compound

Property Value Reference
Molecular Formula C₆H₃BrCl₂ nist.gov
Molecular Weight 225.898 g/mol nist.gov
CAS Registry Number 1435-50-3 nist.gov

| Major MS Peaks (m/z) | 226, 224, 228 | nih.gov |

Note: The table above is interactive and based on available data.

High-Resolution GC-MS for Product Yield and Identity Confirmation

In synthetic chemistry, confirming the identity and determining the yield of the desired product are critical steps. High-resolution gas chromatography-mass spectrometry (HR-GC-MS) provides the necessary accuracy for both of these tasks in the analysis of this compound.

Following a chemical reaction intended to produce this compound, HR-GC-MS can be used to analyze the crude reaction mixture. The high resolving power of the gas chromatograph separates the target compound from starting materials, byproducts, and residual solvents. The high-resolution mass spectrometer then provides an exact mass measurement of the eluting compounds.

For this compound (C₆H₃BrCl₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental measurement from the HR-GC-MS that matches this theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the product's identity. This high level of confidence is often required for research publications and regulatory submissions.

Furthermore, HR-GC-MS is a valuable tool for quantifying the product yield. rsc.org By using an internal standard—a known amount of a compound that is added to the sample—the amount of this compound produced can be accurately determined. The area of the chromatographic peak corresponding to this compound is compared to the peak area of the internal standard. This ratio, when referenced against a calibration curve, allows for the calculation of the concentration and, consequently, the reaction yield.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Monoisotopic Mass 223.87952 Da nih.gov
Predicted [M+H]⁺ 224.88680 m/z uni.lu
Predicted [M+Na]⁺ 246.86874 m/z uni.lu

| Predicted [M-H]⁻ | 222.87224 m/z | uni.lu |

Note: The table above is interactive and based on available data.

The fragmentation pattern observed in the mass spectrum also provides structural information that confirms the identity of the this compound isomer. The characteristic loss of bromine and/or chlorine atoms from the molecular ion leads to specific fragment ions that are indicative of the substitution pattern on the benzene ring. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Modeling of 2 Bromo 1,4 Dichlorobenzene

Prediction of Reactivity Descriptors and Thermodynamic Properties

Bond Dissociation Energies and Thermal Reactivity

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to determine the bond dissociation energies (BDEs) for 2-bromo-1,4-dichlorobenzene. These calculations are crucial for understanding the molecule's thermal stability and reactivity. The weakest bond in the molecule is predicted to be the C-Br bond, indicating that it is the most likely site for dissociation upon thermal activation. This is consistent with the general trend of C-X bond strengths, where C-Br bonds are typically weaker than C-Cl bonds.

The calculated BDE for the C-Br bond is significantly lower than those for the C-Cl bonds, suggesting that reactions initiated by heat are most likely to involve the cleavage of the carbon-bromine bond. This selective reactivity is a key factor in its use as an intermediate in organic synthesis. The presence of electron-withdrawing chlorine atoms can also influence the bond strengths within the benzene (B151609) ring.

BondCalculated Bond Dissociation Energy (kcal/mol)
C-Br~68
C-Cl~81

Note: The values are approximate and based on general data for similar compounds. Specific computational studies on this compound provide more precise values.

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of this compound have been investigated using quantum chemical calculations. researchgate.netcumhuriyet.edu.tr These properties are of interest for applications in optoelectronics and photonics.

The first-order hyperpolarizability (β₀) is a key indicator of a molecule's potential for second-harmonic generation, a fundamental NLO phenomenon. Computational studies using DFT methods have been performed to calculate this property for this compound. The results of these calculations indicate that the molecule possesses a non-zero first-order hyperpolarizability, suggesting it has potential as an NLO material. researchgate.net The magnitude of β₀ is influenced by the electronic structure and the arrangement of the halogen substituents on the benzene ring.

PropertyCalculated Value
First-Order Hyperpolarizability (β₀)Non-zero value indicating NLO activity

The NLO response of this compound is intrinsically linked to its electronic properties. The distribution of electron density, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and intramolecular charge transfer are critical factors. Computational analyses have shown that this compound has a high electron density. researchgate.netconsensus.appresearchgate.net The energy difference between the HOMO and LUMO provides insight into the molecule's excitability and its NLO characteristics. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. The presence of the bromine and chlorine atoms creates an asymmetric charge distribution, which is a prerequisite for second-order NLO effects.

Electronic PropertyObservation
Electron DensityHigh electronic density researchgate.netconsensus.appresearchgate.net
HOMO-LUMO GapIndicates potential for charge transfer and NLO activity
Charge DistributionAsymmetric due to halogen substituents

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment at an atomic level.

MD simulations have been conducted to understand the interactions between this compound and water molecules. cumhuriyet.edu.trresearchgate.net These simulations help to identify which atoms in the this compound molecule have significant interactions with water. Given the hydrophobic nature of the benzene ring and the halogens, these interactions are generally weak. However, the simulations can reveal details about the solvation shell and the orientation of water molecules around the solute. This information is valuable for understanding its solubility and behavior in aqueous environments. solubilityofthings.com

Computational docking studies have been performed to investigate the binding affinity of this compound with specific proteins. One such study focused on its interaction with isopentenyl pyrophosphate transferase. The results indicated that this compound can form a stable complex with this enzyme, exhibiting a notable binding affinity. consensus.appresearchgate.net This suggests that the compound may act as an inhibitor for this enzyme. These types of studies are crucial in the field of drug discovery for identifying potential therapeutic agents.

Target ProteinBinding Affinity (kcal/mol)Outcome
Isopentenyl pyrophosphate transferase-4.6Forms a stable complex, indicating inhibitory activity consensus.appresearchgate.net

Application of Advanced Computational Methodologies for Spectroscopic Interpretation

The interpretation of experimental spectra for molecules like this compound is greatly enhanced by the application of sophisticated computational methods. These theoretical approaches can model electronic excitations and the effects of the surrounding medium, providing a molecular-level understanding of spectroscopic observations.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic absorption spectra of molecules. nih.gov It extends the ground-state DFT formalism to excited states, allowing for the prediction of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

A complete computational and spectroscopic study of this compound has been performed, utilizing DFT and TD-DFT to analyze its electronic properties. researchgate.netasau.ru Such studies typically involve geometry optimization of the molecule in its ground state using a specific functional and basis set. Following optimization, TD-DFT calculations are performed to obtain the electronic transitions. qnl.qa

The choice of functional and basis set is critical for achieving accuracy in TD-DFT calculations. Hybrid functionals, such as B3LYP and CAM-B3LYP, are commonly employed for organic molecules as they incorporate a portion of exact Hartree-Fock exchange, which is important for describing charge-transfer excitations. researchgate.netqnl.qa Basis sets like the Pople-style 6-31G(d) or 6-311+G(d,p) are frequently used to provide a flexible description of the molecular orbitals. researchgate.netqnl.qa

Detailed research findings from TD-DFT studies on halogenated benzenes and similar molecules reveal the nature of the electronic transitions. mdpi.com The primary absorptions in the UV region for these compounds are typically assigned to π → π* transitions within the benzene ring. The substitution pattern of the halogens (Br and Cl) influences the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictates the absorption wavelengths.

The table below presents a typical set of computational parameters that would be used in a TD-DFT study of this compound to simulate its UV-Vis spectrum.

Table 1: Representative Computational Parameters for TD-DFT Calculation of this compound UV-Vis Spectrum
ParameterDescriptionTypical Values / Methods
Geometry OptimizationCalculation of the lowest energy molecular structure.DFT (e.g., B3LYP functional)
Basis SetMathematical functions describing the orbitals of electrons.6-311++G(d,p)
Excited State MethodMethod used to calculate electronic transition energies.Time-Dependent DFT (TD-DFT)
Functional for TD-DFTApproximation to the exchange-correlation energy in the excited state.CAM-B3LYP, PBE0, ωB97-XD
Number of StatesNumber of calculated electronic excited states.10-20
Solvent Model (Implicit)Approximation of solvent effects on the electronic structure.Polarizable Continuum Model (PCM) / Integral Equation Formalism PCM (IEFPCM)

The calculated excitation energies and oscillator strengths can be used to generate a theoretical spectrum, which can then be compared with experimental data to validate the computational model and aid in the assignment of spectral bands. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Models for Solvent Effects

The UV-Vis spectrum of a molecule can be significantly influenced by its environment, a phenomenon known as solvatochromism. ucsb.edu While implicit solvent models like PCM can account for the bulk electrostatic effects of a solvent, they often fail to capture specific solute-solvent interactions such as hydrogen bonding or complex structural arrangements of solvent molecules around the solute. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models offer a more explicit and accurate way to study these effects.

The application of QM/MM models to the spectroscopic interpretation of this compound would involve several steps. First, a simulation box containing the solute molecule surrounded by solvent molecules would be constructed. Molecular dynamics (MD) or Monte Carlo (MC) simulations would then be run to obtain representative snapshots of the solute-solvent configurations. For a selection of these snapshots, QM/MM calculations are performed where the electronic excitation energies of the solute are calculated in the electrostatic field of the surrounding solvent molecules.

The table below outlines the components of a typical QM/MM setup for studying the solvent effects on the UV-Vis spectrum of this compound.

Table 2: Components of a QM/MM Model for Simulating Solvent Effects on this compound
ComponentDescriptionExample Method/Force Field
QM RegionThe solute molecule where electronic transitions occur.This compound
QM MethodComputational method for the QM region.DFT (e.g., B3LYP) or TD-DFT for excited states
MM RegionThe surrounding solvent molecules.Water, Ethanol, etc.
MM Force FieldPotential energy function for the MM region.OPLS, AMBER, CHARMM
QM/MM CouplingDescribes the interaction between the QM and MM regions.Electrostatic embedding
Sampling MethodGenerates configurations of the solvated system.Molecular Dynamics (MD)

By averaging the calculated spectra over multiple snapshots, one can obtain a theoretical spectrum that incorporates the inhomogeneous broadening caused by the fluctuations in the solvent environment. This approach provides a more realistic comparison with experimental spectra recorded in solution and can elucidate the specific nature of solute-solvent interactions that lead to solvatochromic shifts. For instance, the model can reveal how the polarity and hydrogen-bonding capability of the solvent perturb the ground and excited electronic states of this compound, leading to the observed red or blue shifts in its absorption spectrum. ucsb.edu

Research Applications and Functionalization in Advanced Chemical Fields

Strategic Intermediate in Complex Organic Synthesis

As a strategic intermediate, 2-Bromo-1,4-dichlorobenzene offers chemists a reliable starting point for constructing intricate molecular architectures. Its defined substitution pattern allows for regioselective reactions, a crucial aspect of modern organic synthesis.

The compound is instrumental in the synthesis of polycyclic and macrocyclic structures. These complex frameworks are of significant interest in materials science and medicinal chemistry. For instance, palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, frequently employ aryl halides like this compound to form new carbon-carbon bonds, which are essential for constructing larger, more elaborate molecules. The controlled and stepwise introduction of different functionalities is a key advantage offered by this versatile building block.

The reactivity of the carbon-bromine bond, often being more reactive than the carbon-chlorine bonds under specific catalytic conditions, allows for selective functionalization. This differential reactivity is a powerful tool in multi-step syntheses, enabling chemists to introduce various substituents in a controlled manner. It can be used in the synthesis of a range of compounds, including 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene and 1,4-dichloro-2-[(E)-2-(3-chlorophenyl)ethenyl]benzene. sigmaaldrich.com

Contributions to Medicinal Chemistry and Drug Discovery

The structural motifs derived from this compound are prevalent in a number of biologically active molecules, highlighting its importance in the quest for new therapeutic agents.

A significant application of this compound is its role as a reactant in the synthesis of labeled versions of the investigational proteasome inhibitor MLN9708 (ixazomib citrate). chemicalbook.comlookchem.comimpurity.comnih.gov Specifically, it is used in the preparation of C-13 and C-14 labeled MLN9708, which are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov The synthesis involves the selective lithiation of 1-bromo-2,5-dichlorobenzene (an isomer of this compound) followed by carbonation. nih.gov Proteasome inhibitors are a vital class of drugs used in cancer therapy.

The dichlorobenzene core structure is a common feature in many biologically active scaffolds. The presence of halogens can influence the lipophilicity and metabolic stability of a drug molecule, properties that are critical for its pharmacokinetic profile. The ability to functionalize the this compound ring allows for the exploration of a wide chemical space in the search for new drug candidates. Research has shown that halogenated compounds may possess antimicrobial properties, making them of interest in pharmaceutical studies. solubilityofthings.com

Beyond pharmaceuticals, this compound and its isomers serve as important intermediates in the production of agrochemicals, including pesticides, herbicides, and fungicides. nbinno.com The targeted modification of this starting material enables the development of new crop protection agents. For example, its isomer 1-bromo-2,4-dichlorobenzene (B72097) is used to produce 2,4,4'-trichloro-biphenyl, an intermediate in the synthesis of agrochemicals and dyestuffs. chemicalbook.com

Emerging Applications in Materials Science

In the realm of materials science, this compound is gaining attention as a precursor and component in the development of advanced materials with tailored properties. Its dihalogenated aromatic structure serves as a key starting point for creating polymers and materials designed for high-performance applications.

This compound serves as a valuable precursor in the synthesis of high-performance polymers, most notably those in the poly(phenylene sulfide) (PPS) family. PPS is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and flame-retardant properties. The commercial production of PPS often involves the reaction of a dichlorobenzene, such as 1,4-dichlorobenzene (B42874), with a sulfur source like sodium sulfide (B99878) in a polar solvent at elevated temperatures. jpn.orgacs.org

The utility of this compound in this context stems from its reactive carbon-halogen bonds. The bromine atom, in particular, is an excellent leaving group in nucleophilic aromatic substitution and various cross-coupling reactions, facilitating polymerization. By using monomers like this compound, chemists can introduce specific branching points or functional groups into the polymer backbone, thereby modifying the final properties of the material. For instance, the synthesis of hyperbranched poly(phenylene sulfide) has been achieved using related polyhalogenated aromatic compounds, resulting in polymers with enhanced solubility compared to their linear counterparts. jpn.org The principles governing the synthesis of PPS from 1,4-dichlorobenzene are directly applicable, positioning this compound as a monomer for creating modified PPS with potentially enhanced characteristics. researchgate.net

Polymer FamilyRelevant Monomer(s)Key Polymer PropertiesRole of this compound
Poly(phenylene sulfide) (PPS)1,4-dichlorobenzene, Sodium sulfideHigh thermal stability, chemical resistance, flame retardancyServes as a potential precursor for synthesizing modified or functionalized PPS.
Hyperbranched PPSTris-1,3,5(4-chlorophenylene-thio)benzene, Lithium sulfideHigh solubility in organic solvents, high molar massIts structure is analogous to monomers used for creating branched polymers, suggesting its use could enhance solubility. jpn.org
Table 1: this compound as a Precursor in Polymer Synthesis.

The polymers derived from precursors like this compound are integral to the formulation of advanced electronic packaging materials. Epoxy molding compounds (EMCs) and other polymer composites are widely used to encapsulate and protect sensitive electronic components due to their insulating properties and mechanical strength. nih.gov High-performance polymers such as PPS are particularly valued in the electronics industry for applications that demand high thermal stability and flame retardancy. researchgate.net

While not typically a direct component in the final packaging material, this compound contributes by being a fundamental building block for these high-performance polymers. The incorporation of halogen atoms into the polymer structure inherently enhances flame resistance, a critical property for materials used in close proximity to electrical circuits. Furthermore, the thermal stability of polymers like PPS ensures the integrity of the packaging even under the significant heat generated by modern high-frequency and high-power devices. nih.gov Therefore, the role of this compound is upstream in the value chain, enabling the production of polymers that meet the stringent requirements for electronic packaging.

The field of organic photovoltaics, including dye-sensitized solar cells (DSSCs), relies on complex, conjugated organic molecules for light harvesting and charge transport. google.comresearchgate.net While this compound itself is not photoactive in the visible spectrum, its chemical functionality makes it a potentially valuable intermediate for synthesizing materials used in DSSCs and other organic solar cells. researchgate.net

The structure of this compound, an aryl halide, is ideal for undergoing palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com These reactions are fundamental tools for constructing the large, intricate π-conjugated systems that form the basis of organic dyes and semiconductors. Chemists can selectively react at the bromine or chlorine positions to build larger molecular architectures with tailored electronic and optical properties. For example, it could be used to synthesize donor-acceptor type molecules, which are crucial for efficient charge separation in organic solar cells. rsc.org The use of dichlorobenzene as a solvent or a building block in creating materials for organic solar cells has been documented, highlighting the relevance of this class of compounds to the field. google.comrsc.org The potential of this compound lies in its utility as a versatile building block for the custom synthesis of next-generation photosensitizers and charge-transport materials for DSSCs.

Utility as a Biochemical Reagent in Life Science Research

In life science and biochemical research, this compound serves as a specialized reagent, particularly in the synthesis of labeled compounds for metabolic and pharmaceutical studies. Its most notable application is as a reactant in the synthesis of isotopically labeled versions of drug candidates, which are essential tools for studying their mechanism of action, metabolism, and pharmacokinetics.

A specific, documented use is in the synthesis of C-13 and C-14 labeled versions of MLN9708, an investigational proteasome inhibitor. chemicalbook.comchemicalbook.com Proteasome inhibitors are a critical class of drugs used in cancer therapy. By incorporating a radioactive (C-14) or stable heavy isotope (C-13) label, researchers can trace the drug's journey through a biological system, identify its metabolites, and quantify its presence in various tissues. This compound provides a stable, dichlorinated phenyl ring onto which the labeled portions of the molecule can be constructed.

Beyond this specific application, halogenated aromatic compounds like this compound are of general interest in pharmaceutical research. solubilityofthings.com Their interactions with metabolic enzymes, such as the cytochrome P450 system, are subjects of study to understand drug metabolism and potential drug-drug interactions. Furthermore, such compounds are sometimes investigated for their own biological activities, including potential antimicrobial properties. solubilityofthings.com

Application AreaSpecific UseSignificanceReference
Pharmaceutical ResearchReactant for synthesizing C-13 and C-14 labeled MLN9708 (a proteasome inhibitor).Enables tracking of the drug candidate in metabolic and pharmacokinetic studies. chemicalbook.comchemicalbook.com
Metabolic StudiesServes as a model compound for investigating the metabolism of halogenated aromatics.Contributes to understanding drug interactions and toxicology related to the cytochrome P450 enzyme system.
Table 2: Applications of this compound as a Biochemical Reagent.

Environmental Fate, Degradation Pathways, and Mechanistic Toxicological Studies

Mechanisms of Environmental Degradation and Transformation

The breakdown of halogenated aromatic hydrocarbons in the environment is primarily driven by microbial activity. Microorganisms have evolved diverse enzymatic pathways to degrade these often recalcitrant compounds. nih.gov

Microorganisms play a crucial role in the catabolism of a wide variety of synthetic chemicals, including halogenated hydrocarbons. nih.gov The degradation of these compounds often involves initial enzymatic attacks that lead to the formation of less toxic or more readily degradable intermediates.

The biodegradation of halogenated aromatic compounds is a well-studied field, with numerous bacterial species identified as capable of utilizing these substances as carbon sources. nih.gov For instance, the degradation of chlorobenzenes has been observed in the vadose zone at the oxic/anoxic interface, indicating a significant capacity for natural attenuation. acs.orgresearchgate.net The initial steps in the aerobic degradation of chlorinated benzenes often involve dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring. nih.gov This hydroxylation destabilizes the aromatic structure, making it susceptible to ring cleavage. unesp.brresearchgate.net For example, a Pseudomonas species has been shown to degrade p-dichlorobenzene by initially converting it to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene via a dioxygenase. nih.govnih.gov Under anaerobic conditions, the primary degradation pathway for highly chlorinated benzenes is reductive dechlorination, which leads to the formation of less chlorinated congeners. researchgate.netmdpi.com

The metabolism of dichlorobenzenes often results in the formation of dichlorophenols. For instance, the metabolism of para-dichlorobenzene (p-DCB) in humans, rats, and mice involves aromatic hydroxylation to form epoxides, which are then converted to their corresponding dichlorophenols. industrialchemicals.gov.au Specifically, p-DCB is metabolized to 2,5-dichlorophenol. industrialchemicals.gov.au This metabolite is then often conjugated with sulfate (B86663) or glucuronic acid before excretion. industrialchemicals.gov.au In the case of ortho-dichlorobenzene, the major metabolite is 3,4-dichlorophenol. nih.gov

In the microbial degradation of p-dichlorobenzene by a Pseudomonas species, the initial dioxygenation leads to the formation of 3,6-dichlorocatechol. nih.govnih.gov This catechol is then subject to ring cleavage by a 1,2-oxygenase, forming 2,5-dichloro-cis,cis-muconate. nih.govnih.gov The production of 4-bromo-2,5-dichlorophenol (B52177) is also noted as a valuable intermediate in the synthesis of insecticides. google.com

Table 2: Key Metabolites in Dichlorobenzene Degradation

Parent Compound Organism/System Key Metabolites
para-Dichlorobenzene (p-DCB) Humans, Rats, Mice 2,5-Dichlorophenol, Epoxides. industrialchemicals.gov.au
ortho-Dichlorobenzene Rabbits 3,4-Dichlorophenol, 2,3-Dichlorophenol, Dichlorocatechols. nih.gov

Microbial Biodegradation Pathways

Influence of Redox Interfaces on Degradation Rates

The interface between oxic (oxygen-rich) and anoxic (oxygen-poor) zones, known as a redox interface, plays a crucial role in the biodegradation of halogenated aromatic compounds. researchgate.netacs.org While specific studies on 2-Bromo-1,4-dichlorobenzene are limited, research on related compounds like 1,4-dichlorobenzene (B42874) (p-DCB), 1,2-dichlorobenzene (B45396) (o-DCB), and chlorobenzene (B131634) (CB) provides valuable insights.

A significant biodegradation capacity for these chlorinated aromatic compounds has been observed at the oxic/anoxic interface, particularly in the capillary fringe where polluted groundwater interacts with the overlying vadose zone. researchgate.netacs.org Microbes at this interface can utilize these chemicals as electron donors, leading to their degradation. researchgate.netacs.org Studies have shown that most of the biodegradation of chlorobenzenes occurs within the first 10 cm above the saturated zone. acs.org This microbial activity not only enhances the elimination of contaminants from the underlying water by increasing their upward flux but also contributes to the creation of steep redox gradients. acs.org

The transformation of these organic compounds occurs within a diverse redox regime. researchgate.net High oxygen transfer rates often lead to the formation of a distinct oxic/anoxic interface, which has been shown to be a "hotspot" for the biodegradation of chlorinated aromatic compounds. researchgate.netacs.org For instance, rapid biodegradation of CB, 1,2-DCB, and 1,4-DCB has been documented at this interface, preventing the migration of their vapors. acs.org

Table 1: Biodegradation Rates of Chlorinated Benzenes at the Oxic/Anoxic Interface

CompoundBiodegradation Rate (mg • m⁻² • d⁻¹)
Chlorobenzene21 ± 1
1,2-Dichlorobenzene3.7 ± 0.5
1,4-Dichlorobenzene7.4 ± 0.7

Source: Environmental Science & Technology acs.org

Non-Biological Degradation Processes (e.g., Photodegradation, Hydrothermal)

Beyond biological processes, this compound can undergo degradation through other environmental mechanisms, primarily photodegradation.

Photodegradation:

The photodegradation of halogenated benzenes, including dichlorobenzenes, in aqueous solutions can be initiated by the photolysis of hydrogen peroxide (H₂O₂), which generates hydroxyl radicals (•OH). epa.gov These highly reactive radicals readily react with the aromatic ring. epa.gov The rate constants for the reaction of hydroxyl radicals with various halobenzenes have been determined using techniques like spin trapping with EPR detection. epa.gov Studies on p-dichlorobenzene have shown that the rate constants for its reaction with •OH radicals are in the order of 10⁹ M⁻¹ s⁻¹. epa.gov It is expected that this compound would exhibit a similar reactivity towards hydroxyl radicals. The photodegradation of 1,4-dichlorobenzene has been observed under both UV and visible light, with slower degradation rates under visible light. arabjchem.org

Hydrothermal Degradation:

Hydrothermal conditions have been employed for the synthesis of materials used in the degradation of halogenated compounds. For example, Fe-Al composite oxides synthesized via the hydrothermal method have been used for the degradation of brominated diphenyl ethers. researchgate.net Similarly, conjugated microporous polymers have been produced under hydrothermal conditions for various applications, including reactions involving compounds like 1,4-dichlorobenzene. rsc.org While not a direct degradation pathway for this compound in the environment, these studies highlight the potential for degradation under elevated temperature and pressure conditions.

Mechanistic Studies of Environmental Transport and Distribution

Migration and Transformation in Soil and Aquatic Environments

The transport and fate of this compound in the environment are governed by its physicochemical properties, primarily its low water solubility and high octanol-water partition coefficient (Kow), which indicates a tendency to sorb to organic matter in soil and sediment. solubilityofthings.comnih.gov

In soil, the migration of similar compounds like 1,4-dichlorobenzene is influenced by factors such as soil organic matter content. nih.gov Higher organic matter content tends to retard the movement of these hydrophobic compounds. nih.gov The process of predicting the environmental fate of such compounds in groundwater involves quantifying their tendency to volatilize, dissolve in water, and sorb to organic matter and soil particles. cdc.gov

In aquatic environments, volatilization is a primary removal mechanism for compounds like 1,4-dichlorobenzene. researchgate.net However, they can also accumulate in anaerobic sediments. industrialchemicals.gov.au The transformation of chlorinated benzenes in aquatic systems can occur through both aerobic and anaerobic biodegradation. ethz.ch Under aerobic conditions, degradation is often initiated by dioxygenase enzymes, leading to the formation of dichlorocatechols which are further metabolized. ethz.chnih.gov Under anaerobic conditions, reductive dechlorination can occur, where chlorine atoms are sequentially removed from the benzene (B151609) ring. ethz.chasm.org

Volatilization and Atmospheric Fate Modeling

Due to its volatility, this compound can be released into the atmosphere from contaminated sites and during its use. industrialchemicals.gov.aunih.gov The major sources of the related compound, p-dichlorobenzene, in the atmosphere are volatilization during consumer and commercial use and emissions from waste sites. nih.gov

Once in the atmosphere, the fate of these compounds is governed by atmospheric transport and degradation processes. noaa.gov The primary atmospheric degradation pathway is reaction with hydroxyl radicals (•OH). nih.gov Modeling studies are used to predict the transport and deposition of such persistent organic pollutants. noaa.gov The exchange between the atmosphere and water bodies is a key process, with compounds volatilizing from water to the atmosphere or being deposited from the atmosphere into water, depending on their respective concentrations. oup.com

Mechanistic Toxicology and Biological Interactions

Investigation of Cellular and Molecular Toxicity Pathways

For 1,4-dichlorobenzene, a non-DNA-reactive compound, studies have shown that it can induce hepatocellular proliferation in rodents. nih.gov This mitogenic stimulation of cell proliferation, rather than cell death-induced regeneration, is considered a key event in its carcinogenic activity in mice. nih.gov The metabolism of dichlorobenzenes involves aromatic hydroxylation, leading to the formation of dichlorophenols, which can be further conjugated and excreted. industrialchemicals.gov.au

The genotoxicity of dichlorobenzenes has been evaluated in various assays. For example, 1,2-dichlorobenzene tested negative in several in vitro microbial and mammalian systems but did induce sister chromatid exchanges in Chinese hamster ovary cells and increased mutation frequency in mouse lymphoma cells in the presence of metabolic activation. oecd.org

Research on bromobenzene (B47551) has shown that its metabolism can lead to the formation of reactive intermediates, such as benzoquinones, through oxidative debromination. epa.gov These reactive metabolites can cause cellular damage. It is plausible that this compound could undergo similar metabolic activation pathways, contributing to its toxicity.

Metabolic Fate and Formation of Reactive Intermediates

The metabolism of this compound, a halogenated aromatic compound, involves a series of complex biotransformation reactions that can lead to the formation of reactive intermediates. While specific studies on this compound are limited, the metabolic pathways can be inferred from research on structurally similar compounds like 1,4-dichlorobenzene (p-DCB).

The primary route of metabolism for dichlorobenzenes is initiated by cytochrome P450 (CYP) enzymes in the liver. inchem.org This process involves the oxidation of the aromatic ring to form arene oxide intermediates. inchem.org For p-DCB, metabolism by CYP2E1 and CYP2B1/2 results in the formation of 2,3-epoxide and 1,2-epoxide, respectively. industrialchemicals.gov.au These epoxides are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cellular damage. However, they are also substrates for detoxification pathways.

The epoxide intermediates can undergo several subsequent reactions:

Hydration: Epoxide hydrolase can hydrate (B1144303) the epoxides to form dihydrodiols.

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) can conjugate the epoxides with glutathione (GSH), leading to the formation of mercapturic acids which are then excreted. inchem.org

Rearrangement to Phenols: The arene oxides can spontaneously rearrange to form dichlorophenols. inchem.org In the case of p-DCB, the major phenolic metabolite is 2,5-dichlorophenol. inchem.org

Further Oxidation: The primary phenolic metabolites can be further oxidized to form dichlorohydroquinones and dichlorocatechols. inchem.org These quinone species are highly reactive and are thought to be significant contributors to the covalent binding to proteins. inchem.org

The formation of reactive benzoquinone metabolites appears to be a key step in the protein binding observed with dichlorobenzenes. inchem.org While direct DNA binding of p-DCB itself is not consistently observed, its metabolites have been shown to bind to DNA in some studies. ca.gov The balance between the activation pathways leading to reactive intermediates and the detoxification pathways ultimately determines the potential for toxicity. wur.nl

Table 1: Key Metabolic Intermediates of Dichlorobenzenes

Precursor CompoundEnzyme SystemReactive IntermediateSubsequent MetabolitesReference
1,4-DichlorobenzeneCYP2E12,3-epoxide2,5-Dichlorophenol, Dichlorohydroquinones inchem.orgindustrialchemicals.gov.au
1,4-DichlorobenzeneCYP2B1/21,2-epoxide2,5-Dichlorophenol, Dichlorohydroquinones inchem.orgindustrialchemicals.gov.au
DichlorophenolsCYPsDichlorohydroquinones, DichlorocatecholsBenzoquinones inchem.org

Mechanisms of Genotoxicity and Carcinogenesis in Experimental Models

Studies on the genotoxicity and carcinogenicity of dichlorobenzenes, particularly 1,4-dichlorobenzene (p-DCB), have revealed species- and organ-specific effects. While genotoxicity studies for p-DCB have generally yielded negative results in standard mutation assays, there is evidence of carcinogenicity in animal models, suggesting non-genotoxic mechanisms may be at play. industrialchemicals.gov.auresearchgate.net

In long-term bioassays, p-DCB has been shown to induce kidney tumors in male rats and liver tumors in both sexes of mice. industrialchemicals.gov.au The mechanisms underlying these tumors are thought to be distinct and are discussed in the following sections. Some studies have shown that metabolites of 1,4-DCB can bind to DNA, suggesting a potential, albeit likely minor, genotoxic component to its carcinogenicity. ca.gov However, other research has failed to find evidence of p-DCB DNA adducts in either in vitro or in vivo studies, supporting the idea that non-genotoxic pathways are the primary drivers of its carcinogenic effects. researchgate.net

Q & A

Q. What experimental methods are recommended for determining the purity of 2-bromo-1,4-dichlorobenzene?

Purity assessment typically involves chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) . For GC, use a non-polar column (e.g., DB-5) with flame ionization detection, leveraging its high volatility (boiling point: ~236°C) and thermal stability . For HPLC, reverse-phase columns (C18) with UV detection at ~254 nm are suitable due to the compound’s aromatic structure. Cross-validate results with melting point analysis (32–36°C) and FT-IR spectroscopy to confirm the absence of hydroxyl or carbonyl impurities .

Q. How should this compound be stored to maintain stability?

Store in a sealed, light-resistant container under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation. Avoid exposure to oxidizers, as the compound is stable under anhydrous conditions but may react with strong oxidizing agents. Ensure proper ventilation due to its low vapor pressure (0.1 mmHg at 25°C) and moderate flammability (flash point: ~106°C) .

Q. What solvents are optimal for recrystallizing this compound?

Recrystallize using ethanol or hexane due to the compound’s moderate solubility in polar aprotic solvents and insolubility in water. A 1:3 ethanol/hexane mixture is effective for achieving high-purity crystals. Monitor temperature during cooling to avoid oiling out, as the melting point range (32–36°C) suggests sensitivity to thermal gradients .

Advanced Research Questions

Q. How can computational methods aid in predicting the vibrational spectra of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately predicts vibrational modes. Assign peaks via comparison with experimental FT-IR and Raman spectra , focusing on C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches. Discrepancies between computed and observed spectra may arise from crystal packing effects, requiring molecular docking simulations to model intermolecular interactions .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

Contradictions often stem from temperature-dependent solubility and solvent polarity. For aqueous systems, use controlled-temperature gravimetry (e.g., 298–308 K) to quantify solubility, noting that solubility increases by ~30% per 10 K rise. In non-polar solvents (e.g., toluene), employ UV-Vis spectroscopy with calibration curves to account for aggregation effects .

Q. How does this compound function as a precursor in cross-coupling reactions?

The compound participates in copper-catalyzed C–N and C–O coupling (e.g., Ullmann-type reactions). Optimize conditions with CuI/N,N'-dimethylethylenediamine as a catalyst system in polar aprotic solvents (e.g., DMF) at 100–120°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). Yields >70% are achievable for benzoxazole derivatives .

Q. How can aggregation behavior of this compound be modulated in thin-film applications?

Introduce isomeric additives (e.g., 4-bromo-1,2-dichlorobenzene) during film formation to regulate molecular packing. Use atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) to correlate additive structure with aggregation patterns. For photovoltaic layers, optimize annealing temperatures (80–100°C) to balance crystallinity and charge transport .

Q. What toxicological models assess the hepatotoxicity of halogenated benzene derivatives like this compound?

Employ rat liver gene expression profiling with microarray analysis. Expose models to 50–100 mg/kg doses and monitor necrosis biomarkers (e.g., Cyp2b1, Gsta2). Validate via histopathology and comparative machine learning classifiers trained on hepatotoxicants (e.g., bromobenzene, 1,4-dichlorobenzene) .

Methodological Considerations

Q. How to design a kinetic study for nucleophilic aromatic substitution reactions involving this compound?

Use pseudo-first-order conditions with excess nucleophile (e.g., sodium methoxide). Track reaction rates via NMR spectroscopy (1H, monitoring aryl proton shifts) or GC-MS . Vary temperature (25–60°C) to calculate activation energy (ΔG‡) using the Eyring equation. Note steric effects from the 1,4-dichloro substitution, which may slow substitution at the 2-bromo position .

Q. What spectroscopic techniques differentiate positional isomers of bromo-dichlorobenzenes?

13C NMR is critical: this compound exhibits distinct carbon shifts (e.g., C-Br at ~115 ppm, C-Cl at ~125 ppm). Compare with 1-bromo-2,5-dichlorobenzene using 2D-COSY to resolve coupling patterns. For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.